molecular formula C13H11FO3S B3137797 2-Fluorophenyl 4-methylbenzenesulfonate CAS No. 4416-66-4

2-Fluorophenyl 4-methylbenzenesulfonate

Cat. No.: B3137797
CAS No.: 4416-66-4
M. Wt: 266.29 g/mol
InChI Key: MRHDJDZJOOZLDD-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H11FO3S. It is a member of the sulfonate family, characterized by the presence of a sulfonate group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2-Fluorophenyl 4-methylbenzenesulfonate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Used as a fluorescent probe in biochemical studies to track molecular interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 4-methylbenzenesulfonate typically involves the reaction of 2-fluorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This transfer is facilitated by the electrophilic nature of the sulfonate group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl 4-methylbenzenesulfonate
  • 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate
  • 4-Fluorophenyl 4-methylbenzenesulfonate

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a sulfonate group, which imparts distinct chemical reactivity and stability. This combination makes it particularly useful in synthetic organic chemistry and biochemical applications .

Properties

IUPAC Name

(2-fluorophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHDJDZJOOZLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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